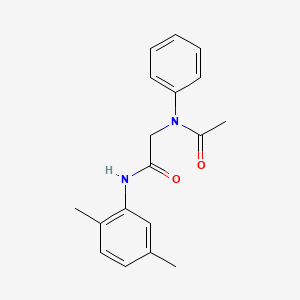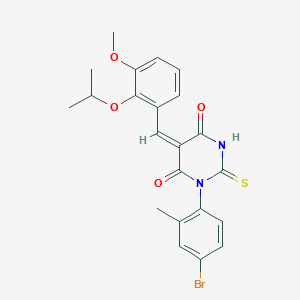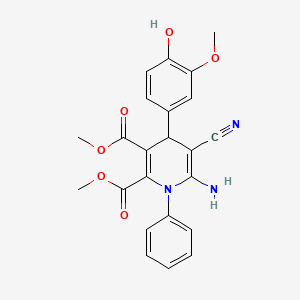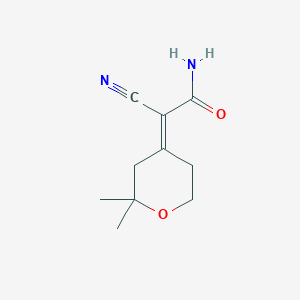
N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide
描述
N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is an essential protein that is present in the outer mitochondrial membrane of various cells, including immune cells, glial cells, and neurons. DPA-714 has been extensively studied for its potential application in various fields, including neurology, oncology, and immunology.
作用机制
N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide binds to TSPO, which is present in the outer mitochondrial membrane of various cells. TSPO is involved in various cellular processes, including cholesterol transport, apoptosis, and inflammation. This compound has been shown to modulate the activity of TSPO, which leads to the inhibition of inflammation and the promotion of cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, in immune cells. This compound has also been shown to promote the survival of neurons and to inhibit the production of reactive oxygen species in the brain.
In vivo studies have shown that this compound reduces the severity of inflammation in various animal models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has also been shown to inhibit the growth of cancer cells in animal models of cancer.
实验室实验的优点和局限性
The advantages of using N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide in lab experiments include its high selectivity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. However, the limitations of using this compound in lab experiments include its high cost, the need for specialized equipment for its synthesis, and the limited availability of the compound.
未来方向
The future directions for research on N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide include the development of new drugs that target TSPO, the evaluation of the efficacy of this compound in clinical trials, and the identification of new applications for this compound in various fields, including neurology, oncology, and immunology. Other future directions include the development of new imaging techniques that can detect TSPO in vivo and the identification of new biomarkers for the detection of inflammation and cancer.
科学研究应用
N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide has been extensively studied for its potential application in various fields. In neurology, this compound has been used as a diagnostic tool for neuroinflammation, which is associated with various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has also been used to study the role of TSPO in neurodegenerative diseases and to evaluate the efficacy of new drugs for the treatment of these diseases.
In oncology, this compound has been used to study the role of TSPO in cancer cells and to evaluate the efficacy of new drugs for the treatment of cancer. This compound has also been used as a diagnostic tool for the detection of cancer cells in vivo.
In immunology, this compound has been used to study the role of TSPO in immune cells and to evaluate the efficacy of new drugs for the treatment of autoimmune diseases. This compound has also been used as a diagnostic tool for the detection of inflammation in vivo.
属性
IUPAC Name |
2-(N-acetylanilino)-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-9-10-14(2)17(11-13)19-18(22)12-20(15(3)21)16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWUUBTUECKOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC=CC=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2'-[{[2-(4-chloro-1H-pyrazol-1-yl)ethyl]imino}bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B4844825.png)
![1-(2,4-dimethoxyphenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4844827.png)
![3-[(4-methylphenyl)thio]-N-[2-(phenylthio)ethyl]propanamide](/img/structure/B4844834.png)
![N-(4-chlorophenyl)-N'-[3-(4-methyl-1-piperazinyl)propyl]urea](/img/structure/B4844836.png)


![3-bromo-N-propyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4844867.png)

![3-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B4844883.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4844900.png)
![N-(3-chloro-4-methylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4844915.png)
![2-chloro-N-({[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4844916.png)
![N-isopropyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B4844919.png)
![1-[(4-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4844923.png)